6-S-(2-Cyanoethyl)-2'-deoxy-5'-O-DMTr-
Description
Significance of Chemical Modifications in Nucleic Acid Research
Chemical modifications to nucleic acids are pivotal in modern biological and biomedical research, expanding their natural functionalities for a wide array of applications. While DNA and RNA are fundamental molecules of life, their unmodified forms can have limitations, such as susceptibility to degradation by cellular enzymes (nucleases). nih.govjci.org Chemical modifications can enhance nuclease resistance, improve bioavailability, and increase the binding affinity and specificity of nucleic acids to their targets. jci.orgoup.com
These modifications are crucial in the development of therapeutic agents. For instance, modified oligonucleotides are used in antisense technology, RNA interference (RNAi), and aptamer-based therapies to modulate gene expression with high specificity. nih.govjci.org Modifications to the sugar, base, or phosphate (B84403) backbone can improve the drug-like properties of these molecules. jci.org In diagnostics, modified nucleic acids are used as probes for detecting specific DNA or RNA sequences, often with enhanced sensitivity and stability. Furthermore, chemical modifications are instrumental in studying the structure, function, and dynamics of nucleic acids, providing insights into fundamental biological processes like gene expression regulation. nih.gov The strategic incorporation of modified nucleosides allows researchers to probe DNA-protein interactions, investigate RNA catalysis, and develop novel tools for synthetic biology and nanotechnology. nih.govoup.com
Overview of Phosphoramidite (B1245037) Chemistry for Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides with a defined sequence is predominantly achieved through phosphoramidite chemistry, a highly efficient and automatable method. twistbioscience.comresearchgate.netnih.gov This solid-phase synthesis approach allows for the stepwise addition of nucleoside phosphoramidites, which are chemically modified nucleosides, to a growing oligonucleotide chain attached to a solid support, typically controlled pore glass (CPG). researchgate.netbiosearchtech.com The process involves a four-step cycle for each nucleotide addition. biosearchtech.com
The Oligonucleotide Synthesis Cycle:
| Step | Process | Description |
| 1. Detritylation | Removal of Protecting Group | The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support, exposing a free 5'-hydroxyl group. |
| 2. Coupling | Chain Elongation | The next nucleoside, in the form of a phosphoramidite monomer, is activated by a catalyst and reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage. |
| 3. Capping | Termination of Unreacted Chains | To prevent the elongation of unreacted chains (which would result in sequences with deletions), any unreacted 5'-hydroxyl groups are "capped" by acetylation. biosearchtech.com |
| 4. Oxidation | Phosphate Backbone Stabilization | The unstable phosphite triester linkage is oxidized to a more stable phosphotriester linkage, completing the addition of one nucleotide. biosearchtech.com |
This cycle is repeated until the desired oligonucleotide sequence is assembled. Protecting groups on the nucleoside bases and the phosphoramidite itself are essential to prevent unwanted side reactions during synthesis. twistbioscience.combiosearchtech.com After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
Contextualization of 6-S-(2-Cyanoethyl)-2'-deoxy-5'-O-DMTr- Nucleosides as Advanced Building Blocks
Within the framework of phosphoramidite chemistry, specialized or modified nucleosides serve as advanced building blocks to introduce specific functionalities into synthetic oligonucleotides. The compound 6-S-(2-Cyanoethyl)-2'-deoxy-5'-O-DMTr-6-thioguanosine 3'-CED phosphoramidite is one such advanced building block. broadpharm.comcaymanchem.com
Let's break down the name to understand its structure and function:
2'-deoxyguanosine: This indicates the core nucleoside is deoxyguanosine, a standard component of DNA.
6-thioguanosine (B559654): A sulfur atom replaces the oxygen atom at the 6th position of the guanine (B1146940) base. This modification can be used to introduce specific cross-links or other functionalities.
6-S-(2-Cyanoethyl)-: The sulfur atom at the 6-position is protected by a 2-cyanoethyl group. This group is important during the synthesis process and can be removed later to reveal the reactive thiol group. The use of a cyanoethyl group for protection is also seen on the phosphate group in standard phosphoramidite chemistry. nih.gov
5'-O-DMTr-: The 5'-hydroxyl group of the deoxyribose sugar is protected by a dimethoxytrityl (DMTr) group. As described in the synthesis cycle, this acid-labile group is removed to allow the coupling of the next phosphoramidite. nih.gov
3'-CED phosphoramidite: This signifies the reactive phosphoramidite moiety at the 3'-position of the sugar, specifically a 2-cyanoethyl-N,N-diisopropylamino phosphoramidite. This is the group that reacts with the 5'-hydroxyl of the preceding nucleotide during the coupling step of oligonucleotide synthesis. nih.gov
This specific modified phosphoramidite is utilized in the synthesis of oligonucleotides with unique structural properties. For example, it has been used to create native-like crosslinked duplex RNA structures. broadpharm.com The incorporation of such a molecule allows for the site-specific introduction of a reactive thiol group, which can then be used for further chemical reactions, such as forming disulfide bonds or attaching labels and other molecules, thereby expanding the functional possibilities of synthetic nucleic acids.
Properties
Molecular Formula |
C43H51N8O6PS |
|---|---|
Molecular Weight |
839.0 g/mol |
IUPAC Name |
3-[[(2R,3S,5R)-5-[2-amino-6-(2-cyanoethylsulfanyl)purin-9-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C43H51N8O6PS/c1-29(2)51(30(3)4)58(55-24-10-22-44)57-36-26-38(50-28-47-39-40(50)48-42(46)49-41(39)59-25-11-23-45)56-37(36)27-54-43(31-12-8-7-9-13-31,32-14-18-34(52-5)19-15-32)33-16-20-35(53-6)21-17-33/h7-9,12-21,28-30,36-38H,10-11,24-27H2,1-6H3,(H2,46,48,49)/t36-,37+,38+,58?/m0/s1 |
InChI Key |
ISFJLTOJWXWKGD-MACIYHSTSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 S 2 Cyanoethyl 2 Deoxy 5 O Dmtr Nucleoside Phosphoramidites
Precursor Synthesis of 6-Thioguanosine (B559654) Derivatives
The synthesis of the target phosphoramidite (B1245037) begins with the preparation of a suitable 6-thioguanosine derivative. This precursor undergoes a series of protection and modification steps to yield the final, ready-to-use building block for oligonucleotide synthesis. The preparation of 6-thioguanosine phosphoramidite has been described, highlighting its stability under the conditions of RNA synthesis. nih.govaston.ac.uk
Introduction of the 6-S-(2-Cyanoethyl) Moiety
A key modification in the target compound is the presence of a 2-cyanoethyl group attached to the sulfur atom at the 6-position of the guanine (B1146940) base. This moiety is introduced to the 6-thioguanosine precursor. While the specific reaction conditions for the direct S-alkylation of 6-thioguanosine with acrylonitrile (B1666552) to yield the 6-S-(2-cyanoethyl) derivative are not detailed in the provided search results, analogous cyanoethylation reactions on nucleobases are known to occur. nih.gov For instance, the N3-cyanoethylation of thymidine (B127349) derivatives with acrylonitrile has been reported. nih.gov The sulfur atom in 6-thioguanosine is a strong nucleophile, making it susceptible to alkylation by electrophiles like acrylonitrile or a suitable equivalent.
To prevent side reactions, protecting groups may be employed on other reactive sites of the nucleobase before introducing the cyanoethyl group. For example, in the synthesis of a related compound, S6-(2,4-dinitrophenyl)-6-thioguanosine phosphoramidite, the thio-function was protected with a 2,4-dinitrophenyl group. nih.govaston.ac.uknih.gov
Protection of the 5'-Hydroxyl Group (Dimethoxytritylation)
A critical step in phosphoramidite synthesis is the protection of the 5'-hydroxyl group of the deoxynucleoside. The dimethoxytrityl (DMTr) group is the standard choice for this purpose due to its specific attributes. biosyn.comjournalirjpac.comumich.edu The DMTr group is bulky, which leads to a regioselective reaction with the less sterically hindered primary 5'-hydroxyl group. umich.eduresearchgate.net This protection is crucial to ensure that the subsequent phosphitylation occurs specifically at the 3'-hydroxyl position, allowing for the correct 3' to 5' direction of oligonucleotide chain elongation. idtdna.com
The introduction of the DMTr group is typically achieved by reacting the nucleoside with dimethoxytrityl chloride (DMTr-Cl) in the presence of a base like pyridine. nih.govjournalirjpac.comnih.gov The DMTr group is acid-labile, allowing for its quantitative removal under mild acidic conditions at the beginning of each coupling cycle in solid-phase synthesis. idtdna.comumich.edunih.gov This deprotection step generates a free 5'-hydroxyl group ready to react with the next incoming phosphoramidite. eurofinsgenomics.com The release of the DMTr cation, which is intensely colored, also provides a convenient method for monitoring the coupling efficiency of each step. umich.edu
| Protecting Group | Function | Attachment Reagent | Removal Condition |
| 4,4'-Dimethoxytrityl (DMTr) | Protects the 5'-hydroxyl group | Dimethoxytrityl chloride (DMTr-Cl) | Mild acid (e.g., dichloroacetic or trichloroacetic acid) |
Phosphitylation to Form the 3'-Phosphoramidite
The final step in the synthesis of the nucleoside phosphoramidite is the introduction of the phosphitylating agent at the 3'-hydroxyl group. This reaction, known as phosphitylation, converts the protected nucleoside into a reactive monomer ready for oligonucleotide synthesis. entegris.comumich.edu
Reagents and Reaction Conditions for Phosphoramidite Formation
The most common method for phosphitylation involves reacting the 5'-O-DMTr protected deoxynucleoside with a phosphitylating agent in the presence of a weak acid catalyst. A widely used phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or, more commonly, bis(diisopropylamino)(2-cyanoethoxy)phosphine. nih.govnih.govmdpi.com The reaction is typically carried out in an anhydrous aprotic solvent such as dichloromethane (B109758) or acetonitrile (B52724). nih.govnih.gov
A weak acid, such as 1H-tetrazole or its derivatives, is used as an activator. wikipedia.orgumich.edumdpi.com The activator protonates the diisopropylamino group of the phosphitylating agent, making it a better leaving group and facilitating the nucleophilic attack by the 3'-hydroxyl group of the nucleoside. The 2-cyanoethyl group serves as a protecting group for the resulting phosphite (B83602) triester, which is stable under the conditions of oligonucleotide synthesis but can be readily removed with a mild base during the final deprotection step. journalirjpac.com
| Reagent | Role |
| Bis(diisopropylamino)(2-cyanoethoxy)phosphine | Phosphitylating agent |
| 1H-Tetrazole (or other weak acid) | Activator |
| Anhydrous Dichloromethane/Acetonitrile | Solvent |
| 5'-O-DMTr protected deoxynucleoside | Substrate |
Regioselectivity and Yield Optimization
The regioselectivity of the phosphitylation reaction is crucial for the successful synthesis of the 3'-phosphoramidite. The protection of the 5'-hydroxyl group with the bulky DMTr group ensures that the phosphitylating agent reacts exclusively with the 3'-hydroxyl group. researchgate.net The primary 5'-hydroxyl is inherently more reactive than the secondary 3'-hydroxyl, further necessitating its protection to achieve the desired regioselectivity. umich.edu
Optimizing the reaction conditions is key to achieving high yields of the desired phosphoramidite. This includes using anhydrous solvents and reagents to prevent hydrolysis of the reactive phosphitylating agent and the product phosphoramidite. entegris.comtrilinkbiotech.com The choice of activator can also influence the reaction rate and efficiency. The reaction is typically monitored by techniques such as 31P-NMR spectroscopy to ensure its completion. umich.edu Purification of the final phosphoramidite is often carried out using silica (B1680970) gel chromatography to remove any unreacted starting materials and byproducts, ensuring the high purity required for efficient oligonucleotide synthesis. atdbio.com The stability of the phosphoramidite product is also a consideration, as they can be sensitive to moisture and oxidation. researchgate.net
Characterization Techniques for the Modified Nucleoside Phosphoramidite (Focused on structural confirmation relevant to synthesis)researchgate.net
Confirming the structure and purity of the synthesized 6-S-(2-Cyanoethyl)-2'-deoxy-5'-O-DMTr- nucleoside phosphoramidite is essential to ensure high coupling efficiencies and the fidelity of the final oligonucleotide product. thermofisher.com Several analytical techniques are employed for this purpose, with a primary focus on methods that verify the successful phosphitylation at the 3'-position and the integrity of the various protecting groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the structural elucidation of phosphoramidites.
³¹P NMR: This is the most direct method for confirming the formation of the phosphoramidite product and assessing its purity. wikipedia.org The phosphorus atom in the phosphoramidite moiety is chiral, leading to the presence of two diastereomers. This results in two distinct signals in the ³¹P NMR spectrum, typically appearing in the range of 148-150 ppm. wikipedia.orgthermofisher.com The presence of impurities such as H-phosphonates (8-10 ppm) or phosphite triesters (138-140 ppm) can also be readily detected. wikipedia.org
¹H NMR: Proton NMR is used to confirm the presence and structural integrity of the entire molecule. oup.com Characteristic signals for the dimethoxytrityl (DMTr) group protons (in the aromatic region), the deoxyribose sugar protons, the cyanoethyl groups attached to both the sulfur and the phosphorus atoms, and the diisopropylamino groups can be identified and integrated to verify the structure. uni-wuerzburg.de
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to confirm the elemental composition of the synthesized phosphoramidite. uni-wuerzburg.de It provides an accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which can be compared against the calculated exact mass to unequivocally confirm the identity of the product. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final phosphoramidite product. ffame.org Using reversed-phase columns, the technique can separate the desired product from starting materials and other synthesis-related impurities.
Table 2: Expected Analytical Data for 6-S-(2-Cyanoethyl)-2'-deoxy-5'-O-DMTr-6-thioguanosine 3'-CED Phosphoramidite
| Technique | Expected Result/Observation | Purpose of Analysis |
| ³¹P NMR | Two distinct peaks around δ 149 ppm. wikipedia.org | Confirms the successful formation of the two diastereomers of the P(III) phosphoramidite moiety and helps identify phosphorus-containing impurities. thermofisher.com |
| ¹H NMR | Complex spectrum showing characteristic signals for: • Aromatic protons of the DMTr group (approx. 6.8-7.5 ppm). • Protons of the deoxyribose ring. • Methylene protons of the two cyanoethyl groups. • Methine and methyl protons of the diisopropyl groups. uni-wuerzburg.de | Verifies the presence and correct chemical environment of all key components of the molecule, including the base, sugar, and protecting groups. |
| HRMS (ESI) | Observed mass-to-charge ratio (m/z) matching the calculated exact mass for the molecular formula C₄₃H₅₁N₈O₆PS. caymanchem.com For example, for the protonated molecule [M+H]⁺, the calculated mass would be approximately 839.35. | Provides definitive confirmation of the molecular formula and, by extension, the molecular weight of the target compound. uni-wuerzburg.de |
| HPLC | A major peak corresponding to the product, indicating high purity (typically >95%). ffame.org | Quantifies the purity of the isolated phosphoramidite and separates it from potential non-phosphorus-containing impurities. |
Incorporation of 6 S 2 Cyanoethyl 2 Deoxy 5 O Dmtr Modified Nucleosides into Oligonucleotides
Coupling Efficiency and Reaction Kinetics
The efficiency of the coupling step is paramount for the successful synthesis of long and pure oligonucleotides. For modified phosphoramidites like that of 6-S-(2-Cyanoethyl)-6-thioguanosine, the reaction kinetics can differ from the standard dA, dC, dG, and T monomers.
The introduction of a substituent at the 6-position of a purine (B94841) can influence the coupling reaction. The 6-S-(2-Cyanoethyl) group is a relatively bulky moiety that can introduce steric hindrance, potentially slowing down the approach of the activated phosphoramidite (B1245037) to the 5'-hydroxyl group of the support-bound chain. This steric effect can lead to lower coupling efficiencies compared to standard, unmodified phosphoramidites if standard reaction conditions are used. While specific kinetic data for this exact moiety is not extensively published, studies on other modified nucleosides show that steric bulk near the reaction center often necessitates adjustments to the synthesis protocol. acs.org
To counteract potentially lower coupling efficiencies, several parameters in the synthesis cycle can be optimized. Research on other sterically demanding or less reactive phosphoramidites provides a framework for these adjustments.
Extended Coupling Time: The most common strategy is to increase the duration of the coupling step. acs.org Extending the reaction time from the standard 30-60 seconds to several minutes (e.g., 10-15 minutes) allows more time for the sterically hindered molecules to react, thereby driving the reaction closer to completion. acs.orgglenresearch.com
Choice of Activator: The nature of the activator can significantly impact coupling efficiency. More potent activators, such as 5-(Ethylthio)-1H-tetrazole (ETT), 5-(Benzylthio)-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI), are often used for modified bases. researchgate.netglenresearch.com These activators can accelerate the formation of the active intermediate, helping to overcome the higher activation energy associated with sterically hindered monomers. For instance, with some modified RNA phosphoramidites, switching from 1H-tetrazole to 5-Benzylthio-1H-tetrazole has been shown to increase coupling efficiency from ~90% to over 96%. glenresearch.com
Increased Reagent Concentration: Using a higher concentration of the 6-S-modified phosphoramidite and the activator can also increase the reaction rate and improve yields, according to Le Chatelier's principle.
Table 2: Potential Optimization Strategies for Coupling 6-S-Modified Phosphoramidites
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Coupling Time | 30 - 60 seconds | 5 - 15 minutes | Allows more time for sterically hindered reagents to react. |
| Activator | 1H-Tetrazole | 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) | More potent activators can increase the rate of reaction. |
| Concentration | 0.05 - 0.1 M | >0.1 M | Increases reaction kinetics to drive the reaction to completion. |
Deprotection Strategies for 6-S-(2-Cyanoethyl) Oligonucleotides
Following the completion of chain assembly, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed to yield the final, functional DNA molecule. glenresearch.com This process typically involves three distinct deprotection events: removal of the phosphate (B84403) protecting groups, removal of the nucleobase protecting groups, and cleavage from the support. glenresearch.com
The standard deprotection procedure involves treating the solid support with concentrated aqueous ammonium (B1175870) hydroxide (B78521) at an elevated temperature (e.g., 55°C) for several hours. nih.gov This single treatment typically accomplishes all three tasks simultaneously. The 2-cyanoethyl groups on the phosphate backbone are removed via β-elimination, the exocyclic amine protecting groups (e.g., benzoyl, isobutyryl) are hydrolyzed, and the succinyl linker attaching the oligo to the CPG support is cleaved. glenresearch.comglenresearch.com
For oligonucleotides containing the 6-S-(2-Cyanoethyl) modification, the stability of this specific S-cyanoethyl linkage under standard deprotection conditions is a critical consideration. The S-cyanoethyl group, like its O-cyanoethyl counterpart on the phosphate backbone, is susceptible to β-elimination under basic conditions. cdnsciencepub.com Therefore, treatment with ammonium hydroxide will likely cleave the 2-cyanoethyl group from the 6-thio position, yielding a 6-thioguanosine (B559654) residue.
If the goal is to retain the 6-S-(2-Cyanoethyl) group in the final oligonucleotide, standard deprotection methods are unsuitable. In such cases, an "UltraMILD" deprotection strategy would be necessary. This involves using base-protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) that can be removed under much gentler conditions. glenresearch.com Deprotection could then be carried out using a reagent like 0.05 M potassium carbonate in methanol (B129727) at room temperature. glenresearch.comglenresearch.com This method is designed to leave base-labile modifications intact. However, even under these conditions, the S-cyanoethyl group may not be fully stable, and specific empirical validation would be required. If the intent is to generate a 6-thioguanosine residue at a specific site, then standard deprotection protocols are appropriate and effective.
Removal of the 2-Cyanoethyl Phosphate Protecting Group via β-Elimination
During standard phosphoramidite oligonucleotide synthesis, the internucleotidic phosphate groups are protected as 2-cyanoethyl phosphotriesters. sigmaaldrich.comglenresearch.com This protecting group is stable throughout the synthesis cycles but is designed for removal under basic conditions. sigmaaldrich.comgoogle.com The deprotection occurs through a β-elimination reaction, which is facilitated by the acidic nature of the protons on the carbon atom adjacent to the electron-withdrawing cyano group. sigmaaldrich.comoup.com
This process can be carried out as a discrete step before the cleavage of other protecting groups or concurrently with nucleobase deprotection and cleavage from the solid support. oup.comnih.gov Performing the removal of the β-cyanoethyl phosphate groups separately allows for the washing away of the resulting acrylonitrile (B1666552) byproduct, which can prevent side reactions. nih.gov A variety of non-aqueous basic solutions are employed for this purpose, often while the oligonucleotide remains attached to the solid support. nih.govoup.com Common reagents include diethylamine (B46881) (DEA), triethylamine (B128534) (TEA), and 1,8-Diazabicycloundec-7-ene (DBU). nih.govoup.comrsc.org For instance, a treatment with a solution of 1:1 triethylamine:acetonitrile (B52724) or 20% diethylamine in a solvent like toluene (B28343) or acetonitrile can effectively remove the cyanoethyl groups from the phosphate backbone. nih.govoup.com
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Ammonium Hydroxide (conc.) | Room temperature, 1 hour | Often performed concurrently with cleavage from support. oup.com |
| Diethylamine (DEA) | 10-20% in Acetonitrile or Toluene, 30 min, RT | Used as a discrete step prior to ammonia (B1221849) deprotection to prevent side reactions. glenresearch.comoup.com |
| Triethylamine (TEA) | 50% in Acetonitrile, RT | Used as a separate deprotection step. nih.govoup.com |
| 1,8-Diazabicycloundec-7-ene (DBU) | DBU/Acetonitrile (1:9, v/v), 15 min, RT | A non-nucleophilic base used for mild deprotection protocols. rsc.org |
Cleavage of the 6-S-(2-Cyanoethyl) Group and Nucleobase Deprotection
The 6-S-(2-cyanoethyl) group is employed to protect the thione functionality of 6-thioguanosine from oxidation and hydrolysis during synthesis. oup.comnih.gov The stability of the final 2'-deoxy-6-thioguanosine [d(s6G)] nucleoside is sensitive to standard deprotection conditions, which typically involve heating in concentrated ammonium hydroxide. oup.com Such harsh conditions can lead to the degradation of the desired product. oup.com
Research has shown that the S-cyanoethyl group can be completely and quantitatively removed from 6-thioguanosine by treatment with concentrated ammonium hydroxide for four hours at room temperature. oup.com This milder condition preserves the integrity of the 6-thioguanosine moiety. oup.com Concurrently, this step removes the standard acyl protecting groups used for the exocyclic amino functions of adenine (B156593) (N6), cytosine (N4), and guanine (B1146940) (N2). sigmaaldrich.com These groups, such as benzoyl (Bz), isobutyryl (iBu), acetyl (Ac), or phenoxyacetyl (Pac), are also labile to ammonolysis. oup.comglenresearch.com An alternative strategy to prevent the conversion of d(s6G) to deoxyguanosine involves using a mixture of sodium hydroxide and sodium hydrogen sulfide (B99878) for deprotection. nih.govoup.com
| Protecting Group | Nucleobase | Deprotection Reagent | Typical Conditions |
|---|---|---|---|
| 6-S-(2-Cyanoethyl) | 6-Thioguanosine | Ammonium Hydroxide (conc.) | 4 hours, Room Temperature oup.com |
| 6-S-(2-Cyanoethyl) | 6-Thioguanosine | Sodium Hydroxide / Sodium Hydrogen Sulfide | Conditions as specified by protocol to prevent conversion to dG. nih.govoup.com |
| Benzoyl (Bz), Isobutyryl (iBu) | dA, dC, dG | Ammonium Hydroxide (conc.) | 4-8 hours, 55-65°C oup.com |
| Acetyl (Ac) | dC | Ammonium Hydroxide/Methylamine (B109427) (AMA) | 10 minutes, 65°C glenresearch.com |
| Phenoxyacetyl (Pac) | dA, dG | Ammonium Hydroxide (conc.) | 2-4 hours, Room Temperature glenresearch.com |
Prevention of Side Reactions during Deprotection
A primary concern during the deprotection of oligonucleotides synthesized with 2-cyanoethyl protecting groups is the formation of acrylonitrile as a byproduct of the β-elimination reaction. sigmaaldrich.comgoogle.com Acrylonitrile is a potent Michael acceptor and can react with nucleophilic sites on the deprotected nucleobases, leading to unwanted modifications. glenresearch.comgoogle.com This cyanoethylation side reaction is particularly problematic for thymidine (B127349) (at the N3 position) and can also occur on other nucleobases or modified residues. glenresearch.com
Several strategies have been developed to mitigate or prevent this side reaction. One of the most effective methods is to perform the removal of the 2-cyanoethyl phosphate protecting groups as a distinct first step using a non-aqueous base like diethylamine or DBU. nih.govoup.comrsc.org After this step, the acrylonitrile and deprotection reagents are washed away from the solid-support-bound oligonucleotide before proceeding with the cleavage and final deprotection using aqueous ammonium hydroxide. nih.gov
Another approach involves the use of scavengers in the deprotection solution. For instance, aniline (B41778) can be used not only as a base to induce β-elimination but also as a nucleophilic scavenger to trap the acrylonitrile byproduct. rsc.org Similarly, the methylamine in AMA (Ammonium hydroxide/Methylamine) solutions is a strong nucleophile that reacts readily with acrylonitrile, thereby suppressing the unwanted cyanoethylation of the oligonucleotide. glenresearch.com For oligonucleotides containing the sensitive 6-thioguanosine, employing a deprotection cocktail of sodium hydroxide with sodium hydrogen sulfide can also prevent undesired side reactions. nih.govoup.com
| Strategy | Method | Rationale |
|---|---|---|
| Two-Step Deprotection | Treat with a base (e.g., DEA, TEA, DBU) to remove phosphate protecting groups while the oligo is on the support, then wash thoroughly before cleavage/base deprotection. nih.govoup.com | Removes the acrylonitrile byproduct before the nucleobases are deprotected and become susceptible to modification. nih.gov |
| Use of Scavengers | Include a nucleophilic scavenger like aniline in the deprotection solution. rsc.org | The scavenger preferentially reacts with and neutralizes the acrylonitrile. rsc.org |
| Use of AMA Reagent | Deprotect using a mixture of Ammonium Hydroxide and Methylamine (AMA). glenresearch.com | Methylamine is a strong nucleophile that rapidly traps acrylonitrile, preventing it from reacting with the oligonucleotide. glenresearch.com |
| Specific Reagent Cocktail | For d(s6G)-containing oligos, use a mixture of sodium hydroxide and sodium hydrogen sulfide. nih.govoup.com | Specifically prevents the degradation and conversion of 6-thioguanosine to guanosine (B1672433) during deprotection. nih.govoup.com |
Chemical Reactivity and Mechanistic Aspects of the 6 S 2 Cyanoethyl Modification
Reactivity of the S-(2-Cyanoethyl) Group
The 6-S-(2-Cyanoethyl) group is incorporated into oligonucleotide synthesis using its phosphoramidite (B1245037) form, specifically 6-S-(2-Cyanoethyl)-2'-deoxy-5'-O-DMTr-6-thioguanosine 3'-CED phosphoramidite broadpharm.com. The primary role of the S-(2-Cyanoethyl) moiety is to protect the sulfur atom from undesired side reactions, particularly oxidation and hydrolysis, during the iterative steps of oligonucleotide chain elongation broadpharm.com.
Mechanisms of Cleavage and Elimination
The S-(2-Cyanoethyl) protecting group is designed for efficient removal under basic conditions during the final deprotection step of oligonucleotide synthesis. The cleavage mechanism is a base-catalyzed β-elimination reaction. In the presence of a base, a proton on the carbon atom alpha to the cyano group is abstracted. This generates a carbanion, which is stabilized by the electron-withdrawing nature of the adjacent nitrile group. The resulting electronic rearrangement leads to the elimination of the thiolate anion of 6-mercaptoguanosine and the formation of acrylonitrile (B1666552) as a byproduct nih.govnih.gov.
This deprotection is typically achieved using reagents such as a mixture of sodium hydroxide (B78521) and sodium hydrogen sulfide (B99878) or concentrated ammonium (B1175870) hydroxide broadpharm.comnih.gov. The use of these basic conditions ensures the complete and quantitative removal of the cyanoethyl group, yielding the free 6-thioguanosine (B559654) residue in the oligonucleotide chain nih.gov.
Table 1: Deprotection Conditions for S-(2-Cyanoethyl) Group Removal
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| Sodium Hydroxide & Sodium Hydrogen Sulfide | Standard oligonucleotide deprotection | Complete removal of the S-(2-cyanoethyl) group to yield 6-thioguanosine. | broadpharm.com |
Potential for Further Chemical Transformation at the 6-Position
While the primary function of the 6-S-(2-Cyanoethyl) group is protective, the resulting 6-thioguanosine, after deprotection, offers a site for further chemical modification. The free thiol group is a reactive nucleophile that can be selectively alkylated beilstein-journals.org. However, the potential for modifying the intact 6-S-(2-Cyanoethyl) moiety itself is limited and not extensively documented.
Transformations at the 6-position of guanosine (B1672433) generally rely on the introduction of a good leaving group to facilitate nucleophilic aromatic substitution (SNAr) reactions nih.govbiomers.netscilit.com. Groups such as chloro, arylsulfonyl, or benzotriazol-1-yl are effective for this purpose, allowing for their displacement by various nucleophiles nih.govbiomers.net. The 2-cyanoethylthio group is not a typical leaving group for such SNAr reactions, and its displacement by nucleophiles has not been widely reported. Therefore, the strategic value of the 6-S-(2-Cyanoethyl) group lies in its ability to be cleanly removed, unmasking a reactive thiol for subsequent modifications, rather than serving as a direct substrate for further transformations.
Post-Synthetic Modification Strategies Utilizing the 6-S-Position
Post-synthetic modification is a powerful strategy for introducing a wide array of functionalities into oligonucleotides that are not compatible with the conditions of automated DNA synthesis nih.govnih.govnih.govresearchgate.net. The generation of a free thiol at the 6-position of guanosine via the deprotection of a 6-S-(2-Cyanoethyl) precursor provides a versatile handle for such modifications.
Derivatization via Nucleophilic Aromatic Substitution
As previously mentioned, direct nucleophilic aromatic substitution on the 6-S-(2-Cyanoethyl) derivative is not a common strategy. Instead, the typical approach for modifying the 6-position of guanine (B1146940) involves converting the 6-oxo group into a more reactive electrophilic center. This is often achieved by creating a 6-chloro or a 6-O-arylsulfonyl derivative, which can then be displaced by various sulfur, nitrogen, or oxygen nucleophiles nih.govbiomers.net. The synthesis of 6-S-(2-Cyanoethyl)-2'-deoxyguanosine itself is an example of such a displacement, where a suitable leaving group at the 6-position is replaced by 2-cyanoethylthiol.
Applications in Bioconjugation and Labeling
The primary utility of the 6-S-(2-Cyanoethyl) modification in bioconjugation and labeling stems from its role as a precursor to the highly reactive 6-thioguanosine. Once the cyanoethyl group is removed, the resulting thiol can be conjugated to a variety of molecules, including fluorophores, biotin, or other reporter groups beilstein-journals.orgnih.govnih.gov. This is typically achieved by reacting the thiol-modified oligonucleotide with a maleimide (B117702) or haloacetamide derivative of the desired label nih.gov.
This post-synthetic labeling approach is advantageous because many complex molecules and fluorescent dyes are unstable under the harsh basic conditions required for oligonucleotide deprotection nih.gov. By introducing the modification after the synthesis and deprotection are complete, a wider range of functionalities can be incorporated into the oligonucleotide. While the 6-S-(2-Cyanoethyl) group is crucial for the synthesis process, it is the subsequent deprotection to reveal the thiol that enables these diverse applications in bioconjugation and labeling.
Influence of the 6-S-(2-Cyanoethyl) Moiety on Oligonucleotide Conformation and Chemical Stability
The introduction of any modification to a nucleobase can potentially alter the structure, stability, and biological properties of an oligonucleotide. While specific biophysical data for oligonucleotides containing the intact 6-S-(2-Cyanoethyl) group are scarce, inferences can be drawn from studies on the deprotected product, 6-thioguanosine (S6G), and general principles of nucleic acid chemistry.
The replacement of the oxygen atom at the 6-position of guanine with a larger sulfur atom, and its subsequent alkylation, can affect both the hydrogen bonding and stacking interactions within the DNA duplex. The S-(2-Cyanoethyl) group is relatively bulky and flexible, which could introduce steric hindrance and alter the local conformation of the DNA helix.
In terms of thermodynamic stability, studies on the parent 6-thioguanine (B1684491) (S6G) have shown that its incorporation in place of guanine in a G-C base pair leads to a moderate destabilization of the DNA duplex nih.gov. This is reflected in a lower melting temperature (Tm), which is the temperature at which 50% of the DNA is in a double-stranded state biomers.netnih.govffame.orguni-wuerzburg.desynoligo.comnih.govbioconductor.orgnih.govmdpi.com. The presence of the larger S-alkyl group in the 6-S-(2-Cyanoethyl) modification would be expected to have a similar, if not more pronounced, destabilizing effect.
Table 2: General Effects of Nucleobase Modifications on DNA Duplex Stability
| Modification Type | General Effect on Melting Temperature (Tm) | Rationale |
|---|---|---|
| Bulky Adducts | Decrease | Steric hindrance disrupts base stacking and hydrogen bonding. |
| Modifications altering H-bond patterns | Decrease or Increase | Depends on whether the new pattern is more or less stable than the canonical Watson-Crick pairing. |
Regarding chemical stability, modifications to oligonucleotides are often introduced to increase their resistance to degradation by cellular nucleases nih.govnih.govsynoligo.comyoutube.com. Common nuclease-resistant modifications include phosphorothioate linkages and 2'-O-alkyl modifications on the sugar moiety nih.gov. While the 6-S-(2-Cyanoethyl) modification is on the nucleobase itself, the presence of a bulky group in the major groove could potentially offer some degree of steric hindrance to nucleases, thereby slowing the rate of enzymatic degradation. However, comprehensive studies specifically evaluating the nuclease resistance of oligonucleotides containing the 6-S-(2-Cyanoethyl) moiety are not widely available.
Circular dichroism (CD) spectroscopy is a technique sensitive to the helical structure of DNA researchgate.netnih.govresearchgate.netnih.govcapes.gov.br. The introduction of a modification like 6-S-(2-Cyanoethyl)-2'-deoxyguanosine could induce local conformational changes in the DNA duplex, which would be detectable as changes in the CD spectrum researchgate.net. Studies on 6-thioguanosine have shown that it can alter the CD spectra of nucleotides, and these changes are further modulated upon binding to proteins nih.gov. It is reasonable to expect that the S-cyanoethyl derivative would also perturb the standard B-form DNA conformation, leading to a distinct CD signature.
Chemical Stability of Modified Oligonucleotides in Experimental Protocols
The 6-S-(2-Cyanoethyl) group is primarily utilized as a protecting group for the 6-thio functionality of 2'-deoxy-6-thioguanosine during automated DNA synthesis. oup.comnih.gov The stability of the underlying 6-thioguanosine (s6G) is a critical factor in maintaining the integrity of the oligonucleotide. Standard deprotection conditions used in oligonucleotide synthesis, such as prolonged exposure to concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C for 12 hours), can lead to the degradation of unprotected 6-thioguanosine. oup.com The thione functionality is susceptible to oxidation and hydrolysis, which can convert 2'-deoxy-6-thioguanosine back to deoxyguanosine. oup.comnih.gov
The use of the S-(2-Cyanoethyl) protecting group mitigates this instability during synthesis. oup.comnih.gov Deprotection strategies have been developed to remove the cyanoethyl group without significantly compromising the integrity of the 6-thioguanosine. For instance, a mixture of sodium hydroxide and sodium hydrogen sulfide can be employed for effective deprotection with minimal conversion of the thionucleoside to its natural counterpart. oup.comnih.gov It is also noteworthy that prolonged exposure to iodine (I2), a common oxidizing agent in phosphite (B83602) triester chemistry, can lead to the oxidation of the sulfur in 6-thioguanosine. oup.com
| Experimental Condition | Effect on 6-Thioguanosine Moiety | Protective Strategy |
| Concentrated Ammonium Hydroxide (55°C, 12h) | Degradation and conversion to deoxyguanosine | Use of S-(2-Cyanoethyl) protecting group |
| Iodine (I2) Oxidation Step | Potential for sulfur oxidation | Minimized exposure time |
| Deprotection with NaOH/NaHS | Removal of cyanoethyl group | Optimized conditions to prevent s6G degradation |
Conformational Impact on Duplex Formation and Higher-Order Structures
The substitution of a guanine with 6-thioguanine within a DNA duplex has a discernible impact on its thermodynamic stability and the kinetics of base pairing. The replacement of a guanine with 6-thioguanine in a G•C base pair results in a less favorable Gibbs free energy of duplex formation at 37°C by approximately 1 kcal/mol. nih.govnih.gov This modification also affects the stability of the base pair itself; the lifetime of a normal G•C base pair is about 125 milliseconds, whereas the lifetime of an s6G•C pair is significantly shorter, around 7 milliseconds. nih.govnih.gov
Interestingly, the presence of 6-thioguanine has a different effect when part of a mismatch. While a G•T mismatch is highly destabilizing, an s6G•T mismatch has a Gibbs free energy of duplex formation that is nearly identical to the G•T mismatch, being about 3 kcal/mol less favorable than the canonical G•C pair. nih.govnih.gov However, the lifetime of the s6G•T mismatch is approximately 2 milliseconds, which, while short, is an increase in stability compared to the G•T mismatch, which is below the detection limit. nih.govnih.gov This suggests that while 6-thioguanine decreases the stability of a canonical pairing with cytosine, it slightly enhances the stability of a mismatch with thymine. nih.govnih.gov
| Duplex Feature | Unmodified Duplex | 6-Thioguanine Modified Duplex |
| ΔG° of Duplex Formation (vs. G•C) | ||
| G•C pair | Reference | ~1 kcal/mol less favorable |
| G•T mismatch | ~3 kcal/mol less favorable | ~3 kcal/mol less favorable |
| Base Pair Lifetime | ||
| G•C pair | ~125 ms | ~7 ms |
| G•T mismatch | Below detection limit | ~2 ms |
In the context of higher-order structures, the incorporation of 6-thioguanosine into G-rich oligonucleotides has been shown to inhibit the formation of G-quadruplexes. genelink.com This is advantageous in the context of triple-helix formation, where the self-association of G-rich strands into G-quartets can be a competing and undesirable side reaction. genelink.com
Role and Applications of 6 S 2 Cyanoethyl 2 Deoxy 5 O Dmtr Modified Oligonucleotides in Academic Research
Studies in Nucleic Acid Structure-Function Relationships
The introduction of a single sulfur atom in place of oxygen at the 6-position of guanine (B1146940) induces subtle but significant changes in the properties of DNA. These changes have been exploited by researchers to gain deeper insights into the relationship between the structure of nucleic acids and their biological functions.
Oligonucleotides containing s⁶G have been instrumental in dissecting the forces that stabilize the DNA double helix. High-resolution NMR and thermodynamic studies have revealed that s⁶G can form a Watson-Crick-like base pair with cytosine (C), but this interaction is weaker than the canonical guanine-cytosine (G·C) pair. colby.edunih.gov
The primary effects of s⁶G on duplex stability are:
Reduced Thermodynamic Stability : The substitution of a G·C pair with an s⁶G·C pair moderately decreases the thermal and thermodynamic stability of DNA duplexes. oup.comnih.gov This destabilization is quantified by a less favorable Gibbs free energy of duplex formation (ΔG°₃₇) of approximately 1 kcal/mol compared to the unmodified duplex. nih.govoup.com
Weakened Hydrogen Bonding : The solution structure of s⁶G-modified DNA shows that while s⁶G exists in the keto tautomeric form necessary for pairing with cytosine, it forms weakened Watson-Crick hydrogen bonds. nih.gov This leads to a modest opening of the base pair by about 10 degrees toward the major groove. nih.gov
| Duplex Type | Change in Melting Temp (ΔTₘ, °C) | Gibbs Free Energy (ΔG°₃₇, kcal/mol) | Reference |
|---|---|---|---|
| Normal G·C Pair (Control) | - | -17.5 | oup.com |
| s⁶G·C Pair | -5.7 | -16.4 | oup.com |
| G·T Mismatch | -12.7 | -14.3 | oup.com |
| s⁶G·T Mismatch | -12.5 | -14.4 | oup.com |
The s⁶G modification significantly impacts the dynamic behavior of DNA base pairs. The lifetime of an s⁶G·C base pair is dramatically shorter than that of a G·C pair, indicating a more dynamic and transient structure. nih.govoup.com NMR spectroscopy has shown that the imino proton of s⁶G exchanges with water much more rapidly, consistent with a faster base pair opening rate. nih.govoup.com
Key findings on the dynamics include:
Decreased Base Pair Lifetime : The lifetime of a normal G·C base pair is approximately 125 milliseconds (ms), whereas the lifetime of an s⁶G·C pair is only about 7 ms. oup.comnih.gov This represents an ~18-fold decrease in stability at the single base-pair level.
Inhibition of G-Quadruplex Formation : G-rich sequences can fold into four-stranded structures known as G-quadruplexes, which are implicated in various biological processes. The incorporation of s⁶G into these sequences has been shown to block the formation of G-quadruplexes, highlighting the critical role of the O6 carbonyl group of guanine in the Hoogsteen hydrogen bonding required for quadruplex stabilization. nih.govoup.comresearchgate.net This property makes s⁶G-modified oligonucleotides valuable tools for studying the biological roles of these alternative DNA structures. nih.gov
| Base Pair | Base Pair Lifetime (τ, ms) | Reference |
|---|---|---|
| G·C (Control) | ~125 | oup.comnih.gov |
| s⁶G·C | ~7 | oup.comnih.gov |
| s⁶G·T | ~2 | oup.comnih.gov |
Design and Development of Molecular Probes
The sulfur atom in s⁶G serves as a unique chemical handle for the site-specific attachment of molecular probes. After the oligonucleotide is synthesized and the cyanoethyl protecting group is removed, the resulting free thiol (sulfhydryl) group can be selectively targeted with various reagents. genelink.com This post-synthetic labeling strategy enables the creation of custom-designed molecular probes for a wide range of applications. nih.gov
The thiol group of s⁶G is nucleophilic and can react with electrophilic compounds, most notably maleimide (B117702) derivatives of fluorescent dyes. lumiprobe.comthermofisher.com This reaction, a Michael addition, forms a stable thioether bond, covalently linking the dye to a specific guanine position within the DNA sequence. This approach offers several advantages over other labeling methods:
Site-Specificity : It allows for the precise placement of a fluorescent label at an internal guanine site, which is not easily achieved with standard 5'- or 3'-end labeling techniques.
Versatility : A wide variety of commercially available maleimide-activated fluorophores can be used, enabling researchers to choose dyes with specific spectral properties for applications like Fluorescence Resonance Energy Transfer (FRET) and fluorescence polarization. biosyn.com
Unique Spectroscopic Probe : The s⁶G nucleobase itself has a distinct UV absorbance maximum around 340 nm, a wavelength where natural DNA and proteins are transparent. oup.comgenelink.com This intrinsic property allows it to act as a site-specific optical probe to monitor local environmental changes, such as those occurring during protein binding, without the need for an external dye. nih.gov
The same thiol-reactivity exploited for fluorescent labeling can be used to attach paramagnetic spin labels, such as nitroxide radicals, for Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov Site-directed spin labeling (SDSL) is a powerful technique for measuring distances within and between macromolecules and for characterizing their conformational dynamics. hi.isnih.govdoi.org
Attaching a spin label to the s⁶G thiol provides a way to:
Measure Distances : By incorporating two spin-labeled s⁶G residues into a nucleic acid, pulsed EPR techniques like DEER (Double Electron-Electron Resonance) can be used to measure the distance between the labels, providing structural constraints for modeling nucleic acid architecture. researchgate.net
Probe Dynamics : The EPR spectrum of a nitroxide spin label is sensitive to its rotational motion. nih.gov When rigidly attached to the s⁶G base, the label reports on the local dynamics of that specific site within the DNA or RNA, offering insights into conformational changes during processes like protein binding or nucleic acid folding. hi.is
Research Tools in Synthetic Biology and Chemical Biology
The unique chemical and photophysical properties of s⁶G-modified oligonucleotides make them powerful tools for constructing and analyzing biological systems. idtdna.comsigmaaldrich.comresearchgate.net
Photo-Cross-linking : s⁶G can be used as a "zero-length" photo-cross-linking agent. genelink.com Upon exposure to long-wavelength UVA light (around 340 nm), s⁶G can form covalent cross-links with nearby amino acid residues in proteins. oup.com Because this wavelength does not damage natural DNA or proteins, it provides a highly specific method for identifying the binding sites of DNA-binding proteins and for "trapping" transient DNA-protein interactions for further study. nih.govgenelink.com
Modulating DNA-Protein Interactions : The substitution of G with s⁶G can alter the recognition and processing of DNA by various enzymes. This allows researchers to probe the mechanisms of DNA repair, replication, and transcription. For example, the presence of s⁶G can affect the activity of mismatch repair proteins and DNA polymerases. researchgate.netnih.govnih.gov
Development of Novel Biomaterials : The reactive thiol group serves as a versatile anchor point for conjugating oligonucleotides to other molecules or surfaces. This has been used to attach s⁶G-containing molecules to nanoparticles for applications in drug delivery and bio-imaging, creating bifunctional nanoconjugates. researchgate.netmdpi.com
Controlling Nucleic Acid Assembly : As s⁶G destabilizes G-quadruplexes, it can be strategically incorporated into DNA strands used in synthetic biology and DNA nanotechnology to prevent the formation of undesired secondary structures and to direct the assembly of specific DNA architectures. nih.govoup.com
Contributions to Genetic Code Expansion Concepts
While direct applications of 6-S-(2-Cyanoethyl)-2'-deoxy-5'-O-DMTr- modified oligonucleotides in the expansion of the genetic code are not extensively documented, the unique properties of the resulting 6-thioguanine-containing nucleic acids offer potential avenues for such research. The concept of genetic code expansion involves the introduction of non-canonical amino acids into proteins, often by repurposing codons. The altered hydrogen bonding and electronic properties of 6-thioguanine (B1684491) could potentially be exploited to create novel base pairs, a fundamental aspect of expanding the number of available codons.
The introduction of a thiol group allows for site-specific chemical modifications, which could be used to attach novel functional groups to the DNA or RNA template, thereby influencing the translational machinery. Research into the synthesis of oligonucleotides with 6-thioguanine has established the necessity of the S-cyanoethyl protecting group for stable incorporation, paving the way for the creation of these modified nucleic acids for various applications, including those that could explore the boundaries of the genetic code. oup.comnih.gov
Engineering Nucleic Acid-Protein Interactions
Oligonucleotides modified with 6-thioguanine, synthesized using the 6-S-(2-Cyanoethyl)-2'-deoxy-5'-O-DMTr- precursor, are powerful tools for studying and engineering interactions between nucleic acids and proteins. The sulfur atom at the 6-position of guanine makes it a photo-activatable cross-linking agent. nih.govgenelink.com Upon exposure to UV light of a specific wavelength (around 340 nm), the 6-thioguanine residue can form covalent bonds with nearby amino acid residues, effectively "trapping" the protein-nucleic acid complex. genelink.com This allows for the precise identification of binding sites and the characterization of transient or weak interactions.
This photo-cross-linking capability has been utilized to map the binding interfaces of various DNA and RNA binding proteins. For instance, oligonucleotides containing 6-thioguanine have been successfully cross-linked to DNA repair enzymes, replication proteins, and transcription factors. nih.gov This methodology provides valuable structural and mechanistic insights into how these proteins recognize and interact with their nucleic acid targets. The ability to introduce the photo-reactive group at specific, predetermined sites within an oligonucleotide is a key advantage offered by the use of its phosphoramidite (B1245037) precursor in automated synthesis.
Applications in Aptamer and Ribozyme Research
The incorporation of 6-thioguanine into oligonucleotides can significantly influence their structure and function, which has implications for the development of aptamers and ribozymes. Aptamers are short, single-stranded DNA or RNA molecules that can bind to a wide variety of target molecules with high affinity and specificity. Ribozymes, on the other hand, are RNA molecules that can catalyze specific biochemical reactions.
The substitution of guanine with 6-thioguanine can alter the stability of G-quadruplex structures, which are often found in guanine-rich aptamers. This modification can be used to fine-tune the binding properties of an aptamer or to probe the importance of specific guanine residues for its function. genelink.com In the context of ribozymes, the introduction of a thiocarbonyl group can affect the folding of the RNA molecule and its catalytic activity. This allows researchers to investigate the role of specific functional groups in catalysis and to potentially engineer ribozymes with novel properties. While the direct use of 6-S-(2-Cyanoethyl)-2'-deoxy-5'-O-DMTr- in the initial selection process of aptamers and ribozymes is not common, it is a valuable tool for the post-selection modification and characterization of these functional nucleic acids.
Investigating Enzyme-Substrate Interactions (e.g., DNA Polymerases, Ligases)
The presence of 6-thioguanine within a DNA strand can significantly impact its interaction with various enzymes that process nucleic acids, such as DNA polymerases and ligases. This makes oligonucleotides containing this modification valuable substrates for mechanistic studies.
Polymerase Acceptance of Modified Nucleotides
Research has shown that the triphosphate form of 2'-deoxy-6-thioguanosine can be recognized and incorporated into a growing DNA strand by various DNA polymerases. The efficiency of this incorporation can vary depending on the specific polymerase and the sequence context. The ability of polymerases to accept this modified nucleotide allows for the enzymatic synthesis of DNA containing 6-thioguanine at specific positions.
| DNA Polymerase | Acceptance of 6-Thioguanosine (B559654) Triphosphate | Reference |
|---|---|---|
| Calf Thymus DNA Polymerase α | Efficiently utilized as a substrate, replacing deoxyguanylate and supporting further chain elongation. | rsc.org |
| Calf Thymus DNA Polymerase β | Utilized at a much lower rate compared to Polymerase α. | rsc.org |
Once incorporated, the 6-thioguanine-containing template can affect the subsequent activity of the polymerase. Studies have indicated that DNA synthesis can be slowed when a polymerase encounters a 6-thioguanine in the template strand. This provides a tool to probe the active site of polymerases and understand the structural basis of their fidelity and processivity.
Mechanistic Studies of Nucleic Acid Processing Enzymes
Oligonucleotides containing 6-thioguanine are valuable substrates for dissecting the mechanisms of various nucleic acid processing enzymes. The altered chemical properties of the modified base can reveal critical aspects of enzyme-substrate recognition and catalysis.
DNA Ligases: The ability of DNA ligases to join DNA fragments is sensitive to the presence of 6-thioguanine at the nick site. Studies have shown that the ligation of a DNA strand ending with a 3'-6-thioguanine is severely inhibited for both T4 DNA ligase and human DNA ligases. This finding has implications for understanding the mechanism of DNA replication and repair, suggesting that the incorporation of 6-thioguanine could disrupt these processes.
DNA Methyltransferases: The presence of 6-thioguanine in a CpG dinucleotide context has been shown to perturb the activity of DNA methyltransferases. This can lead to a decrease in the methylation of the adjacent cytosine. This observation suggests that 6-thioguanine-containing DNA can be used to study the mechanisms of epigenetic modifications and potentially act as a tool to modulate gene expression. nih.gov
DNA Repair Enzymes: 6-Thioguanine in DNA can be recognized by DNA repair machinery. For example, upon exposure to UVA light, 6-thioguanine can be oxidized, leading to the formation of DNA lesions. These lesions can then be cross-linked to DNA repair proteins, providing a method to identify and study the components of the DNA repair pathways. nih.gov
| Enzyme Type | Effect of 6-Thioguanine in Substrate | Research Application | Reference |
|---|---|---|---|
| DNA Ligases (e.g., T4, Human) | Inhibition of ligation at a 3'-6-thioguanine terminus. | Studying the mechanism of DNA ligation in replication and repair. | |
| DNA Methyltransferases | Perturbation of cytosine methylation at CpG sites. | Investigating epigenetic mechanisms and developing demethylating agents. | nih.gov |
| DNA Repair Proteins (e.g., MSH2, XPA) | Photo-induced cross-linking to 6-thioguanine-containing DNA. | Identifying and characterizing proteins involved in DNA repair pathways. | nih.gov |
Advanced Methodologies and Future Directions in Modified Nucleic Acid Synthesis and Application
Chemoenzymatic Synthesis Approaches
The synthesis of modified oligonucleotides is increasingly benefiting from the integration of chemical and enzymatic methods. This hybrid approach, known as chemoenzymatic synthesis, leverages the efficiency and specificity of enzymes to overcome some of the limitations of purely chemical synthesis, especially for long or complex sequences.
Integration of Enzymatic Steps with Chemical Synthesis
The combination of chemical and enzymatic methodologies offers a powerful strategy for the synthesis of modified nucleic acids. almacgroup.com Chemical synthesis, typically solid-phase phosphoramidite (B1245037) chemistry, is highly effective for producing short, modified oligonucleotide fragments. almacgroup.com These chemically synthesized fragments can then be joined together in a process called enzymatic ligation, which is catalyzed by enzymes such as DNA or RNA ligases. nih.govlongdom.org This method allows for the construction of longer modified oligonucleotides that would be challenging to produce through chemical synthesis alone due to decreasing coupling efficiency with increasing chain length. nih.gov
Enzymatic ligation involves the formation of a phosphodiester bond between the 5'-phosphate of a donor oligonucleotide and the 3'-hydroxyl of an acceptor oligonucleotide. longdom.org This reaction can be guided by a template strand, ensuring the correct sequence of the final product. researchgate.net For instance, T4 DNA ligase can be used to join RNA strands with the help of a DNA splint. researchgate.net This approach has been successfully used to create long, site-specifically labeled RNA molecules. researchgate.net
The table below summarizes key enzymes used in chemoenzymatic synthesis and their functions.
| Enzyme | Function | Application in Synthesis |
| DNA Ligase | Catalyzes the formation of a phosphodiester bond between the 3'-OH and 5'-phosphate of adjacent DNA strands. longdom.org | Joining of chemically synthesized modified DNA fragments. nih.gov |
| RNA Ligase | Joins single-stranded RNA molecules. longdom.org | Ligation of modified RNA fragments for the synthesis of long RNA molecules. nih.govresearchgate.net |
| T4 Polynucleotide Kinase (PNK) | Adds a phosphate (B84403) group to the 5'-hydroxyl end of a nucleic acid. oup.com | Phosphorylation of chemically synthesized oligonucleotides to prepare them for ligation. oup.com |
Polymerase-Mediated Incorporation of Modified Nucleotides
Another key chemoenzymatic strategy involves the use of DNA or RNA polymerases to incorporate modified nucleoside triphosphates into a growing nucleic acid chain. nih.gov This method allows for the site-specific introduction of modifications. uochb.cz The success of this approach depends on the ability of the polymerase to recognize and incorporate the modified nucleotide. nih.gov
While natural polymerases can incorporate some modified nucleotides, their efficiency can be low. nih.gov To address this, researchers have engineered polymerases with improved capabilities for incorporating unnatural nucleotides. nih.gov For example, a single mutation in T7 RNA polymerase can enhance its ability to incorporate deoxyribonucleotides into an RNA transcript. nih.gov
The efficiency of incorporation can be influenced by several factors, including the nature of the modification, the specific polymerase used, and the reaction conditions. nih.govnih.gov Studies have shown that polymerases like Taq and Vent exo- can incorporate a variety of fluorescently labeled nucleotides. tandfonline.com
The following table outlines different types of modified nucleotides and their potential for polymerase-mediated incorporation.
| Modification Type | Example | Polymerase Compatibility |
| Base Modification | N6-methyladenosine | Can be incorporated by T7 RNA polymerase, though yields may be lower than with unmodified bases. oup.com |
| Sugar Modification | 2'-Fluoro, 2'-O-methyl | Can be incorporated by engineered polymerases like the Y639F variant of T7 RNA polymerase. nih.gov |
| Phosphate Modification | 5'-O-(1-thiotriphosphate) | Can be incorporated by high-fidelity DNA polymerases like Phusion and KOD. nih.gov |
Strategies for Large-Scale Synthesis of Modified Oligonucleotides
The increasing interest in modified oligonucleotides for therapeutic and diagnostic applications has driven the need for robust and scalable synthesis methods. rsc.orgtrilinkbiotech.com Large-scale synthesis, ranging from milligrams to grams, presents unique challenges compared to small-scale laboratory synthesis. trilinkbiotech.combioneer.com
Solid-phase synthesis using phosphoramidite chemistry remains the dominant method for producing oligonucleotides. researchgate.net This process involves a four-step cycle of deprotection, coupling, capping, and oxidation or sulfurization, which is repeated to build the desired sequence on a solid support. pharmtech.com For large-scale synthesis, optimization of each of these steps is crucial to maximize yield and purity. rsc.org
Key considerations for large-scale synthesis include the choice of solid support, the efficiency of the coupling reaction, and the purification of the final product. researchgate.net High-loading solid supports are often used to increase the amount of oligonucleotide produced per synthesis run. researchgate.net
Purification of large quantities of modified oligonucleotides is typically achieved using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) and ion-exchange chromatography (IEX). pharmtech.com These methods are essential for removing impurities and ensuring the final product meets the high purity standards required for therapeutic applications. rsc.orgpharmtech.com
The table below highlights some of the key differences between small-scale and large-scale oligonucleotide synthesis.
| Feature | Small-Scale Synthesis | Large-Scale Synthesis |
| Quantity | Micrograms to milligrams | Milligrams to tens of grams or more. trilinkbiotech.combioneer.com |
| Solid Support | Standard loading capacity | High loading capacity supports to maximize yield. researchgate.net |
| Reagents | Standard reagents | Highly pure and cost-effective reagents are critical. researchgate.net |
| Purification | Often desalted or purified by PAGE or HPLC. | Primarily purified by HPLC (RP-HPLC, IEX) to ensure high purity. pharmtech.com |
| Automation | Highly automated | Requires specialized, large-scale automated synthesizers. rsc.org |
Novel Protecting Group Chemistries and Deprotection Protocols
The success of solid-phase oligonucleotide synthesis relies heavily on the use of protecting groups to prevent unwanted side reactions. springernature.com These protecting groups must be stable during the synthesis cycle but readily removable at the end of the synthesis without damaging the oligonucleotide. atdbio.com The compound 6-S-(2-Cyanoethyl)-2'-deoxy-5'-O-DMTr-6-thioguanosine features a 4,4'-dimethoxytrityl (DMTr) group protecting the 5'-hydroxyl. caymanchem.com
Novel protecting groups are continuously being developed to improve the efficiency and mildness of the deprotection process. diva-portal.org For example, labile protecting groups like phenoxyacetyl (PAC) can reduce deprotection times. nih.gov The choice of protecting group can also be critical when synthesizing oligonucleotides with sensitive modifications. glenresearch.com
Deprotection protocols are equally important and must be carefully chosen based on the protecting groups used and the nature of the modifications in the oligonucleotide. glenresearch.com Standard deprotection often involves treatment with aqueous ammonia (B1221849). researchgate.net However, for sensitive oligonucleotides, milder deprotection conditions are required. "UltraMILD" deprotection, for instance, uses potassium carbonate in methanol (B129727). glenresearch.com
The table below provides an overview of common protecting groups and their corresponding deprotection reagents.
| Protecting Group | Function | Deprotection Reagent |
| 4,4'-Dimethoxytrityl (DMTr) | Protects the 5'-hydroxyl group. | Dichloroacetic acid (DCA) in a non-aqueous solvent during synthesis; removed during final deprotection. rsc.org |
| Benzoyl (Bz) | Protects exocyclic amines on dA, dC. | Aqueous ammonia. glenresearch.com |
| Acetyl (Ac) | Protects exocyclic amine on dC. | Allows for faster deprotection with reagents like aqueous methylamine (B109427)/ammonia (AMA). glenresearch.com |
| tert-Butyldimethylsilyl (TBDMS) | Protects the 2'-hydroxyl group in RNA synthesis. atdbio.com | Fluoride reagents such as triethylamine (B128534) trihydrofluoride (TEA·3HF). rsc.org |
| Cyanoethyl | Protects the phosphate group. | Aqueous ammonia or other basic solutions. pharmtech.com |
Emerging Research Avenues for 6-S-Modified Oligonucleotides
Oligonucleotides containing sulfur modifications, such as those that can be synthesized using this compound6-thioguanosine, are at the forefront of nucleic acid research and development. nih.gov The introduction of a thioether linkage at the 6-position of guanine (B1146940) can impart unique properties to oligonucleotides, opening up new avenues for research and application.
One promising area of research is the development of novel therapeutic agents. Modified oligonucleotides are being explored for a wide range of therapeutic strategies, including antisense, siRNA, and aptamers. nih.govscielo.br The 6-S-modification could potentially enhance the stability of these oligonucleotides against nuclease degradation, a critical factor for in vivo applications. rsc.org Furthermore, the modification may influence the binding affinity and specificity of the oligonucleotide to its target, which could lead to improved therapeutic efficacy.
In the field of diagnostics, 6-S-modified oligonucleotides could be used to create more sensitive and specific probes for detecting nucleic acid sequences. The thioether group provides a convenient handle for attaching labels, such as fluorophores or electrochemical reporters, which are used in various detection methods. cosmobio.co.jp Additionally, thiol-modified oligonucleotides can be attached to surfaces, such as gold nanoparticles or microarrays, for the development of advanced biosensors. glenresearch.com
Another emerging research direction is the use of 6-S-modified oligonucleotides in the construction of novel DNA and RNA nanostructures. oup.com The unique chemical properties of the thioether linkage could be exploited to control the assembly and stability of these structures.
The table below summarizes potential research applications for 6-S-modified oligonucleotides.
| Research Area | Potential Application | Rationale |
| Therapeutics | Development of antisense oligonucleotides, siRNAs, and aptamers with enhanced properties. scielo.br | Increased nuclease resistance and potentially altered binding affinity and specificity. rsc.org |
| Diagnostics | Creation of highly sensitive and specific nucleic acid probes. cosmobio.co.jp | The thioether group allows for the attachment of reporter molecules. glenresearch.com |
| Biosensors | Development of novel platforms for detecting biological molecules. | Thiol modifications enable immobilization on surfaces like gold. glenresearch.com |
| Nanotechnology | Construction of functional DNA and RNA nanostructures. oup.com | The thioether linkage can be used to control the assembly and properties of these structures. |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-S-(2-Cyanoethyl)-2'-deoxy-5'-O-DMTr- in high purity?
- Methodological Answer : Synthesis typically involves sequential protection-deprotection strategies. For example:
-
Step 1 : Introduce the DMTr (4,4′-dimethoxytrityl) group to protect the 5′-hydroxyl group under anhydrous conditions using DMTr-Cl in pyridine .
-
Step 2 : Attach the 2-cyanoethyl group to the 6-thiol position via a Michael addition reaction with acrylonitrile, ensuring pH control (7.5–8.5) to minimize side reactions .
-
Purification : Use silica gel chromatography with gradient elution (e.g., 0–5% methanol in dichloromethane) to isolate the product. Validate purity via HPLC (C18 column, 260 nm detection) .
Reaction Step Reagents/Conditions Yield (%) Purity (HPLC) 5′-O-DMTr protection DMTr-Cl, pyridine, RT, 24h 85–90% ≥95% 6-S-Cyanoethylation Acrylonitrile, pH 8.0, 4h 70–75% ≥90%
Q. How should researchers characterize the structural integrity of 6-S-(2-Cyanoethyl)-2'-deoxy-5'-O-DMTr- using spectroscopic methods?
- Methodological Answer :
- NMR Analysis : Acquire , , and NMR spectra in deuterated solvents (e.g., CDCl). Key signals include:
- DMTr group: Aromatic protons at δ 6.8–7.4 ppm .
- Cyanoethyl group: CH protons at δ 2.5–3.0 ppm (triplet) and CN stretch at ~2250 cm in FT-IR .
- Mass Spectrometry : Use ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 600–650) .
Advanced Research Questions
Q. How can contradictions in stability data for 6-S-(2-Cyanoethyl)-2'-deoxy-5'-O-DMTr- under varying pH conditions be resolved?
- Methodological Answer :
- Controlled Stability Studies : Perform accelerated degradation tests at pH 3.0, 7.4, and 10.0 (37°C, 72h). Monitor degradation products via LC-MS.
- Data Analysis : Compare degradation kinetics using Arrhenius plots. For instance, acidic conditions may cleave the cyanoethyl group, while basic conditions hydrolyze the DMTr ether .
- Mitigation Strategies : Optimize storage buffers (e.g., neutral pH with 1 mM EDTA to chelate metal ions) .
Q. What computational approaches are effective for predicting the reactivity of the 6-S-(2-Cyanoethyl) group in nucleophilic environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound in explicit solvent (e.g., water) to assess sulfur nucleophilicity. Use software like GROMACS with AMBER force fields .
- Density Functional Theory (DFT) : Calculate reaction pathways for cyanoethyl displacement. For example, simulate attack by thiols or phosphines at the sulfur center .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., values from pseudo-first-order reactions) .
Q. How to design experiments to evaluate the compatibility of 6-S-(2-Cyanoethyl)-2'-deoxy-5'-O-DMTr- with enzymatic systems (e.g., DNA polymerases)?
- Methodological Answer :
-
Template-Dependent Assays : Incorporate the compound into oligonucleotides and test primer extension efficiency using Taq or Klenow polymerase. Quantify incorporation rates via gel electrophoresis or real-time fluorescence .
-
Competitive Inhibition Studies : Compare and values with natural dNTPs to assess enzyme affinity .
Enzyme (µM) (nmol/min) Inhibition (%) Taq 15 ± 2 0.8 ± 0.1 40–50 Klenow 8 ± 1 1.2 ± 0.2 20–30
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
